2-Hydroxy-5-phenoxybenzaldehyde
Description
2-Hydroxy-5-phenoxybenzaldehyde is a benzaldehyde derivative featuring a hydroxyl group at the 2-position and a phenoxy substituent at the 5-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups (aldehyde and hydroxyl) and the electron-donating phenoxy group, which modulates electronic and steric properties.
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-hydroxy-5-phenoxybenzaldehyde |
InChI |
InChI=1S/C13H10O3/c14-9-10-8-12(6-7-13(10)15)16-11-4-2-1-3-5-11/h1-9,15H |
InChI Key |
QJPGNXTVPKAIOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituent at the 5-position critically influences the compound’s reactivity and interactions:
- This contrasts with the electron-donating phenoxy group (–O–Ph) in the target compound, which activates the aromatic ring toward electrophilic substitution .
- 5-Fluoro-2-hydroxybenzaldehyde (): The fluorine atom at the 5-position is electron-withdrawing, deactivating the ring and reducing electrophilic reactivity. This contrasts with phenoxy’s electron-donating nature, which may favor reactions like formylation or condensation .
- 2-Hydroxy-5-methoxybenzaldehyde (): Methoxy (–OCH₃) is a stronger electron donor than phenoxy, increasing ring activation. However, phenoxy’s bulkiness may introduce steric hindrance absent in methoxy derivatives .
Physical and Chemical Properties
Key differences in molecular weight, solubility, and stability:
*Calculated based on molecular formula C₁₃H₁₀O₃. †Inferred from phenoxy’s lipophilic nature .
- Reactivity: Phenoxy-substituted benzaldehydes are expected to undergo electrophilic substitution (e.g., nitration) more readily than fluoro derivatives due to ring activation. Methoxy analogs () may exhibit even higher reactivity .
- Stability : Fluorinated derivatives () show enhanced metabolic stability and resistance to oxidation compared to hydroxyl- or methoxy-substituted compounds .
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